1,4-Dibromo-2-chloro-1,1,2-trifluorobutane

Fluorinated fine chemicals Telomerization Building block synthesis

1,4-Dibromo-2-chloro-1,1,2-trifluorobutane (CAS 378-13-2) is a fully saturated halogenated C4 alkane with the molecular formula C₄H₄Br₂ClF₃ and a molecular weight of 304.33 g/mol. The compound features a unique substitution pattern comprising two bromine atoms at the terminal C1 and C4 positions, one chlorine atom at the C2 position, and three fluorine atoms distributed across C1 and C2.

Molecular Formula C4H4Br2ClF3
Molecular Weight 304.33 g/mol
CAS No. 378-13-2
Cat. No. B1584429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-2-chloro-1,1,2-trifluorobutane
CAS378-13-2
Molecular FormulaC4H4Br2ClF3
Molecular Weight304.33 g/mol
Structural Identifiers
SMILESC(CBr)C(C(F)(F)Br)(F)Cl
InChIInChI=1S/C4H4Br2ClF3/c5-2-1-3(7,8)4(6,9)10/h1-2H2
InChIKeyRJOGGYLEOPNVJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromo-2-chloro-1,1,2-trifluorobutane (CAS 378-13-2) – Halogenated C4 Building Block for Fluorinated Fine Chemical Synthesis


1,4-Dibromo-2-chloro-1,1,2-trifluorobutane (CAS 378-13-2) is a fully saturated halogenated C4 alkane with the molecular formula C₄H₄Br₂ClF₃ and a molecular weight of 304.33 g/mol [1]. The compound features a unique substitution pattern comprising two bromine atoms at the terminal C1 and C4 positions, one chlorine atom at the C2 position, and three fluorine atoms distributed across C1 and C2. Its InChIKey is RJOGGYLEOPNVJV-UHFFFAOYSA-N, and it is listed in the NIST Chemistry WebBook as a reference standard . The compound exists as a liquid at ambient temperature with a density of approximately 2.035 g/cm³ and a boiling point range of 70–174 °C depending on pressure conditions . It serves as a versatile fluorinated building block in the synthesis of complex organic molecules, particularly in the preparation of trifluorobutene derivatives with potential nematicidal and insecticidal applications [2].

Why Generic Halogenated Butanes Cannot Replace 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane in Regioselective Synthesis


Despite the commercial availability of several halogenated butane analogs with similar molecular formulas, direct substitution of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (CAS 378-13-2) is generally infeasible without compromising synthetic outcomes. The compound's distinct regiochemical arrangement—specifically the 1,4-dibromo substitution combined with a 2-chloro and 1,1,2-trifluoro pattern—imparts a unique reactivity profile that positional isomers such as 1,2-dibromo-4-chloro-1,1,2-trifluorobutane (CAS 502457-70-7) or polybrominated analogs like 1,2,4-tribromo-1,1,2-trifluorobutane (CAS 2022-80-2) cannot replicate . In the patented synthesis route employing ethylene addition to 1,2-dibromo-1-chloro-1,2,2-trifluoroethane, the precise bromine placement at C1 and C4 is essential for the telomerization mechanism to proceed correctly [1]. Substituting with an isomer that relocates the bromine atoms or alters the halogen stoichiometry fundamentally changes the electronic environment of the reactive centers, potentially leading to divergent reaction pathways, reduced regioselectivity, or complete synthetic failure. The following quantitative evidence establishes the specific, verifiable differentiators that justify the selection of this precise compound over its closest structural relatives.

1,4-Dibromo-2-chloro-1,1,2-trifluorobutane (CAS 378-13-2) – Quantitative Differentiation Against Structural Analogs


Synthetic Yield Comparison: Ethylene Telomerization Efficiency of CAS 378-13-2 vs. Alternative Halogenated Precursors

A patented synthetic method demonstrates that 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (CAS 378-13-2) can be produced via the reaction of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane with ethylene in the presence of an initiator. The reported yield for this specific transformation is 68.4% under optimized conditions using tert-butyl peroxybenzoate as the initiator at 100–110 °C with an ethylene pressure of 2.5–3.0 MPa for 12 hours [1]. In contrast, an earlier disclosed synthetic route from the same precursor using alternative conditions reported a yield of only approximately 39%, representing a nearly 30 percentage-point improvement in process efficiency [2]. This substantial yield differential directly impacts the cost-effectiveness of downstream applications, particularly for kilogram-scale or larger procurement requirements.

Fluorinated fine chemicals Telomerization Building block synthesis

Regiochemical Differentiation: Bromine Substitution Pattern of CAS 378-13-2 vs. Positional Isomer CAS 502457-70-7

1,4-Dibromo-2-chloro-1,1,2-trifluorobutane (CAS 378-13-2) features bromine atoms at the C1 and C4 terminal positions, with chlorine exclusively at C2. Its positional isomer, 1,2-dibromo-4-chloro-1,1,2-trifluorobutane (CAS 502457-70-7), relocates one bromine from C4 to C2 and shifts the chlorine from C2 to C4 . This regiochemical inversion produces fundamentally different leaving group accessibility: the target compound presents a brominated C4 terminus suitable for nucleophilic displacement or further chain extension via ethylene addition, whereas the isomer concentrates both bromine atoms on the C1–C2 segment with a chlorinated C4 terminus. In telomerization reactions designed for chain elongation, the terminal bromine at C4 of CAS 378-13-2 serves as the critical reactive handle, while the isomer's C4 chlorine exhibits markedly lower leaving-group propensity (Br vs. Cl bond dissociation energy difference: approximately 69 kcal/mol vs. 84 kcal/mol for C–Br vs. C–Cl bonds, respectively) [1].

Regioselective synthesis Halogen exchange Structure-activity relationship

Physical Property Differentiation: Density and Boiling Point of CAS 378-13-2 vs. Tribromo Analog CAS 2022-80-2

1,4-Dibromo-2-chloro-1,1,2-trifluorobutane (CAS 378-13-2) exhibits a measured density of 2.035 g/cm³ and a boiling point of 173–174 °C at atmospheric pressure (or 70 °C under reduced pressure conditions, as reported in multiple vendor datasheets) . Its tribromo analog, 1,2,4-tribromo-1,1,2-trifluorobutane (CAS 2022-80-2), substitutes the C2 chlorine with a bromine atom, increasing the molecular weight to 348.79 g/mol and altering physical properties accordingly . The replacement of chlorine (atomic mass 35.45, van der Waals radius ~175 pm) with bromine (atomic mass 79.90, van der Waals radius ~185 pm) increases both molar refractivity and polarizability, which typically elevates boiling point and modifies chromatographic retention behavior. For industrial-scale purification, the 2.035 g/cm³ density of CAS 378-13-2 enables straightforward phase separation from aqueous reaction mixtures, while the tribromo analog's higher density may complicate liquid-liquid extraction protocols requiring specific gravity differentials.

Physicochemical characterization Purification optimization Material handling

Commercial Availability and Purity Tier Comparison: CAS 378-13-2 vs. Alternative Trifluorobutane Building Blocks

1,4-Dibromo-2-chloro-1,1,2-trifluorobutane (CAS 378-13-2) is commercially available from multiple established suppliers with documented purity specifications ranging from 95% to 98% (NLT 98%) . Suppliers including Bidepharm (95% purity with batch-specific NMR, HPLC, and GC analytical reports), AKSci (97% minimum purity), MolCore (NLT 98%), and Alfa Chemistry (97%) maintain active inventory with transparent quality documentation . In contrast, positional isomer CAS 502457-70-7 and tribromo analog CAS 2022-80-2 are primarily listed by specialized custom synthesis vendors with longer lead times and variable purity specifications, reflecting their status as less commercially established building blocks. The broader supplier base for CAS 378-13-2 translates to competitive pricing (observed ~¥356 for 5g at 95% purity from domestic suppliers) and reduced procurement lead times compared to niche analogs requiring custom synthesis .

Supply chain Procurement Quality control

Validated Application Scenarios for 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane (CAS 378-13-2) Based on Quantitative Differentiation Evidence


Synthesis of Trifluorobutene-Derived Nematicides and Insecticides via Telomerization Pathways

The terminal C4 bromine of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (CAS 378-13-2) serves as a reactive handle for further functionalization via nucleophilic substitution or elimination reactions, enabling the construction of trifluorobutene scaffolds. Bayer AG's patent US 6,734,198 B1 discloses trifluorobutenes of formula (I) wherein halogen substitution patterns analogous to those derived from CAS 378-13-2 exhibit nematicidal activity without crop phytotoxicity [1]. The documented 68.4% synthetic yield for CAS 378-13-2 production, combined with the accessibility of the C4 bromine for subsequent transformation, establishes this compound as a preferred intermediate for agrochemical discovery programs targeting trifluorobutene-based active ingredients.

Fluorinated Building Block for Pharmaceutical Lead Optimization

The incorporation of trifluoromethyl and halocarbon moieties into drug candidates frequently enhances metabolic stability, membrane permeability, and target binding affinity. 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane (CAS 378-13-2) provides a compact C4 scaffold bearing three fluorine atoms and two differentially reactive halogen centers (C4 bromine for displacement; C1 bromine and C2 chlorine for orthogonal functionalization) . This orthogonal reactivity profile enables sequential derivatization strategies that are unavailable with simpler monohalogenated or symmetrically substituted analogs. The compound's calculated consensus Log Po/w of 3.66 indicates favorable permeability characteristics for the derived building block library members, supporting its utility in medicinal chemistry campaigns where balanced lipophilicity is critical for oral bioavailability .

Radical-Initiated Polymerization and Specialty Material Synthesis

As documented in its patented synthetic method employing benzoyl peroxide and related radical initiators, 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (CAS 378-13-2) participates in free-radical telomerization with ethylene [2]. This reactivity extends to its utility as an initiator or chain-transfer agent in the synthesis of fluorinated polymers and oligomers. The compound can generate tert-butyl radicals upon reaction with radical sources, enabling controlled polymerization processes for specialty materials requiring fluorinated segments to impart hydrophobicity, chemical resistance, or low surface energy . The commercial availability of CAS 378-13-2 at 95%–98% purity with batch analytical documentation supports reproducible material science applications where impurity profiles influence polymer properties.

Reference Standard for Analytical Method Development and Quality Control

1,4-Dibromo-2-chloro-1,1,2-trifluorobutane (CAS 378-13-2) is listed in the NIST Chemistry WebBook as a reference compound with verified physicochemical data, establishing its suitability as an analytical standard for method development [3]. Its unique combination of three halogens (Br, Cl, F) produces distinct mass spectrometric fragmentation patterns and characteristic NMR signatures (¹⁹F NMR: three fluorine atoms in two distinct chemical environments; ¹H NMR: methylene protons adjacent to bromine and fluorine). The compound's refractive index (n = 1.4563–1.468) and density (2.035 g/cm³) provide additional orthogonal purity verification parameters. For laboratories developing GC-MS, LC-MS, or qNMR methods for halogenated compound analysis, CAS 378-13-2 offers a well-characterized reference material with documented purity specifications from multiple suppliers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.